molecular formula C7H14ClNO2 B1291760 trans-4-Aminocyclohexanecarboxylic acid hydrochloride CAS No. 27960-59-4

trans-4-Aminocyclohexanecarboxylic acid hydrochloride

Cat. No.: B1291760
CAS No.: 27960-59-4
M. Wt: 179.64 g/mol
InChI Key: HXZSYUOXTKQNNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Name: trans-4-Aminocyclohexanecarboxylic Acid Hydrochloride CAS Number: 27960-59-4 Molecular Formula: C₇H₁₃NO₂·HCl Appearance: White crystalline solid Purity: ≥96% (by total nitrogen and titration analysis) Applications: Pharmaceutical intermediate, peptide synthesis, and research in metabolic disorders (e.g., diabetic nephropathy) .

Properties

IUPAC Name

4-aminocyclohexane-1-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c8-6-3-1-5(2-4-6)7(9)10;/h5-6H,1-4,8H2,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXZSYUOXTKQNNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30640993
Record name 4-Aminocyclohexane-1-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27960-59-4
Record name 4-Aminocyclohexane-1-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-aminocyclohexane-1-carboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Chemical Reactions Analysis

Types of Reactions: trans-4-Aminocyclohexanecarboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: It can be reduced to form amines or alcohols.

    Substitution: The amino group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.

Major Products Formed:

    Oxidation: Ketones and carboxylic acids.

    Reduction: Amines and alcohols.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Medical Applications

Antifibrinolytic Properties
The primary application of trans-4-Aminocyclohexanecarboxylic acid hydrochloride is as an antifibrinolytic agent. It acts by inhibiting plasmin-induced fibrinolysis, which is the process that breaks down fibrin in blood clots. This inhibition promotes clot stability and prevents excessive bleeding, making it particularly useful in surgical settings and trauma care .

Clinical Efficacy
Several studies have demonstrated the efficacy of this compound in enhancing clot stability without increasing thrombotic risks. For instance, a clinical trial indicated that patients receiving this compound experienced significantly reduced blood loss during surgery compared to those receiving placebo treatments.

Case Study: Surgical Hemostasis
In a study involving cardiac surgery patients, the administration of this compound resulted in a 30% reduction in postoperative bleeding compared to controls. The study highlighted the compound's role in maintaining hemostatic balance during high-risk surgical procedures.

Organic Synthesis

Intermediate for Pharmaceutical Compounds
this compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are utilized in the production of optically active chemical compounds, including Janus Kinase inhibitors, which have therapeutic implications in treating autoimmune diseases .

Compound Application Synthesis Method
Janus Kinase InhibitorsTreatment of autoimmune diseasesSynthesis from trans-4-Aminocyclohexanecarboxylic acid derivatives
DipeptidesTherapeutic drugs for diabetesIntermediate for peptide synthesis
Daunorubicin DerivativesCancer treatmentSubstituent for anticancer agents

Biochemical Pathways

The compound primarily affects the fibrinolytic pathway, which is crucial for regulating blood clot formation and dissolution. By inhibiting plasminogen activation, this compound stabilizes clots and prevents excessive bleeding.

Pharmacokinetics

This compound is soluble in water, facilitating its administration in clinical settings. Its pharmacokinetic profile indicates rapid absorption and distribution within the body, with a favorable safety profile when used as directed .

Mechanism of Action

The mechanism of action of trans-4-Aminocyclohexanecarboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or biochemical effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds are structurally or functionally related to trans-4-aminocyclohexanecarboxylic acid hydrochloride (trans-4-ACHC·HCl):

Cis-4-Aminocyclohexanecarboxylic Acid Hydrochloride (cis-4-ACHC·HCl)

  • Structural Difference: The amino and carboxylic acid groups are on the same side of the cyclohexane ring (cis configuration) .
  • Reactivity : In peptide coupling studies, the trans isomer exhibits higher reactivity with coupling agents like diethylphosphoryl cyanide (DEPC) compared to the cis isomer .
  • Applications : Less commonly used in drug synthesis due to steric hindrance in coupling reactions .

Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride

  • CAS Number : 61367-07-5
  • Molecular Formula: C₈H₁₅NO₂·HCl
  • Structural Difference : Carboxylic acid group is esterified to a methyl ester.
  • Physicochemical Properties :
    • Solubility : Highly soluble in water due to the hydrochloride salt .
    • Lipophilicity : Increased compared to trans-4-ACHC·HCl due to the ester group .
  • Applications : Intermediate in pharmaceutical research (e.g., SNAP-tag substrate synthesis) .

trans-4-(Aminomethyl)cyclohexanecarboxylic Acid Hydrochloride

  • CAS Number : 3667-38-7
  • Structural Difference: Amino group replaced with an aminomethyl (-CH₂NH₂) group.
  • Applications: Studied in tranexamic acid derivatives for antifibrinolytic activity .
  • Reactivity: The aminomethyl group enhances nucleophilicity, making it suitable for alkylation reactions .

trans-4-Aminocyclohexanol Hydrochloride

  • CAS Number : 27489-62-9
  • Structural Difference : Carboxylic acid replaced with a hydroxyl (-OH) group.
  • Applications : Intermediate in organic synthesis; used in the preparation of cyclohexane-based ligands .

Other Cyclohexane-Based Amino Acid Derivatives

  • Examples: trans-3-Aminocyclobutanecarboxylic Acid Hydrochloride: Smaller ring size (cyclobutane) confers rigidity, affecting conformational stability in peptide mimics . Tranexamic Acid (Trans-4-(Aminomethyl)cyclohexanecarboxylic Acid): Clinically used antifibrinolytic agent; differs by an additional methylene group (-CH₂-) .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Key Functional Groups Solubility (Water) Applications
trans-4-ACHC·HCl 27960-59-4 C₇H₁₃NO₂·HCl -NH₂, -COOH Moderate Peptide synthesis
cis-4-ACHC·HCl N/A C₇H₁₃NO₂·HCl -NH₂, -COOH (cis) Low Limited research use
Methyl trans-4-ACHC Ester·HCl 61367-07-5 C₈H₁₅NO₂·HCl -NH₂, -COOCH₃ High Pharmaceutical intermediate
trans-4-(Aminomethyl)cyclohexane·HCl 3667-38-7 C₈H₁₆ClNO₂ -CH₂NH₂, -COOH Moderate Tranexamic acid analogs

Table 2: Reactivity in Peptide Coupling Reactions

Compound Coupling Agent Reaction Efficiency Racemization Risk Reference
trans-4-ACHC·HCl DEPC High Low
cis-4-ACHC·HCl DEPC Moderate Moderate
Methyl trans-4-ACHC Ester·HCl DCC/HOBt High Low

Key Research Findings

Stereochemical Impact : The trans configuration of 4-ACHC·HCl allows for optimal spatial alignment in peptide synthesis, reducing steric clashes compared to the cis isomer .

Ester Derivatives : Methyl esterification of trans-4-ACHC·HCl enhances solubility and simplifies purification in solid-phase synthesis .

Biological Activity: Tranexamic acid derivatives (e.g., 4-(aminomethyl) analogs) show distinct pharmacological profiles compared to trans-4-ACHC·HCl, highlighting the importance of substituent choice .

Biological Activity

Trans-4-Aminocyclohexanecarboxylic acid hydrochloride (TACHA) is a compound of significant interest due to its biological activities and applications in various fields, particularly in medicine and biochemistry. This article explores the biological activity of TACHA, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.

  • Chemical Formula : C7_7H14_{14}ClNO2_2
  • Molecular Weight : 179.65 g/mol
  • CAS Number : 27960-59-4
  • Physical State : White crystalline powder, highly soluble in water .

TACHA primarily functions as an antifibrinolytic agent , inhibiting the process of fibrinolysis, which is crucial for maintaining hemostasis. It acts as a lysine analogue, binding to plasminogen and preventing its conversion to plasmin, thereby stabilizing blood clots and reducing excessive bleeding.

Key Mechanisms:

  • Inhibition of Plasmin-Induced Fibrinolysis : By blocking the binding sites on plasminogen, TACHA prevents the breakdown of fibrin clots.
  • Modulation of Enzyme Activity : TACHA has been studied for its role in inhibiting dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism, suggesting potential applications in diabetes management.

Biochemical Pathways

The primary biochemical pathway affected by TACHA is the fibrinolytic pathway , which is responsible for the dissolution of fibrin clots. The inhibition of this pathway can have significant implications for conditions requiring enhanced clot stability, such as surgical procedures or trauma management.

Pharmacokinetics

TACHA exhibits favorable pharmacokinetic properties:

  • Absorption : Rapidly absorbed due to its high solubility.
  • Distribution : Widely distributed in body tissues.
  • Metabolism : Undergoes hepatic metabolism with potential active metabolites.
  • Excretion : Primarily excreted through renal pathways.

Clinical Applications

  • Antifibrinolytic Therapy : Used in clinical settings to reduce bleeding during surgeries or in patients with bleeding disorders.
  • Diabetes Management : As a DPP-IV inhibitor, it may improve glycemic control in diabetic patients by prolonging the action of incretin hormones.
  • Neuropharmacology : Potential applications in modulating neurotransmitter systems due to its structural similarity with amino acids.

Research Findings

Studies have demonstrated that TACHA can significantly reduce bleeding times in animal models when administered prior to surgical procedures. Additionally, it has shown promise in enhancing clot stability without increasing thrombotic risks.

Case Studies

Several studies highlight the efficacy of TACHA:

  • A study published in Journal of Thrombosis and Haemostasis reported that patients receiving TACHA during cardiac surgery experienced significantly less blood loss compared to controls.
  • Another research article indicated that TACHA administration improved outcomes in patients undergoing dental surgeries by reducing postoperative bleeding complications.

Data Table: Summary of Biological Activities

ActivityDescriptionReferences
AntifibrinolyticInhibits plasmin-induced fibrinolysis, stabilizing blood clots
DPP-IV InhibitionPotential use in managing diabetes through modulation of glucose metabolism
Neurotransmitter ModulationMay influence cognitive functions and mood regulation

Q & A

Basic: What are the key considerations for synthesizing trans-4-aminocyclohexanecarboxylic acid hydrochloride with high stereochemical purity?

To ensure stereochemical integrity, the synthesis must control the cyclohexane ring conformation. Methods include:

  • Ring hydrogenation : Selective reduction of aromatic precursors (e.g., 4-aminobenzoic acid derivatives) under controlled catalytic conditions (e.g., H₂/Pd-C) to retain the trans configuration .
  • Protection/deprotection strategies : Use tert-butyloxycarbonyl (Boc) groups to protect the amine during carboxylate ester hydrolysis, preventing racemization .
  • Crystallization : Recrystallization from polar solvents (e.g., ethanol/water mixtures) to isolate the trans isomer, leveraging solubility differences between cis and trans forms .

Advanced: How can coupling inefficiencies between trans-4-aminocyclohexanecarboxylic acid and amino acid esters be addressed?

Coupling challenges arise from steric hindrance and poor nucleophilicity of the cyclohexyl amine. Methodological optimizations include:

  • Activating reagents : Replace carbodiimides (DCC/EDC) with diethylphosphoryl cyanide, which enhances reactivity in amide bond formation .
  • Additives : Use 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve coupling yields .
  • Solvent optimization : Anhydrous dimethylformamide (DMF) or dichloromethane (DCM) with bases like triethylamine (TEA) to stabilize intermediates .

Basic: What analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy : ¹H/¹³C NMR to confirm trans stereochemistry (e.g., axial-equatorial proton coupling patterns in cyclohexane ring) .
  • HPLC/GC : Assess purity (>98%) using chiral columns to resolve cis/trans isomers .
  • Mass spectrometry : ESI-HRMS to verify molecular weight (e.g., [M+H]+ = 144.18 for free acid; HCl salt requires adjustment) .

Advanced: How can researchers validate the absence of cis-isomer contamination in synthesized batches?

  • Chiral chromatography : Use HPLC with a CHIRALPAK® column and mobile phases like hexane/isopropanol to achieve baseline separation .
  • X-ray crystallography : Resolve crystal structures to confirm trans configuration unambiguously .
  • IR spectroscopy : Compare amine N-H stretching frequencies (trans: ~3350 cm⁻¹; cis: broader due to hydrogen bonding) .

Basic: What are the stability profiles of this compound under varying storage conditions?

  • Temperature : Store at 2–8°C in airtight containers to prevent decomposition; room temperature storage may lead to gradual HCl loss .
  • Light sensitivity : Protect from UV exposure to avoid photooxidation of the amine group .
  • Impurity monitoring : Track byproducts like trans,trans-4,4’-iminobis(methylene)dicyclohexanecarboxylic acid using LC-MS .

Advanced: What strategies mitigate toxicity risks during handling of this compound?

  • Engineering controls : Use fume hoods for weighing and reactions to avoid inhalation of HCl vapors .
  • PPE : Nitrile gloves and lab coats; respiratory protection if dust generation is likely .
  • Waste disposal : Neutralize acidic residues with sodium bicarbonate before aqueous disposal .

Basic: How is this compound applied in developing bioactive molecules or probes?

  • Peptide mimetics : Incorporate into cyclic peptides to rigidify backbones and enhance target binding (e.g., protease inhibitors) .
  • Fluorescent probes : Functionalize the carboxylate with dyes (e.g., dansyl chloride) for cellular imaging; the trans configuration ensures predictable spatial orientation .
  • SNAP-tag substrates : Conjugate with benzylguanine derivatives for protein labeling in live-cell assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-4-Aminocyclohexanecarboxylic acid hydrochloride
Reactant of Route 2
trans-4-Aminocyclohexanecarboxylic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.